4-Fluoro Substitution Confers 7.6-Fold Enhancement in CYP17 Inhibitory Potency Over Non-Fluorinated Lead Compound
In a head-to-head SAR study of biphenyl methylene imidazole CYP17 inhibitors, the 4-fluoro-substituted analog (para-fluoro on the C-ring, structurally analogous to 1-([1,1'-biphenyl]-4-yl(4-fluorophenyl)methyl)-1H-imidazole) demonstrated a dramatic improvement in inhibitory potency compared to the non-fluorinated lead compound Ref 1 . The introduction of fluorine at the para position of the C-ring phenyl group enhances electrostatic multipolar interactions with Arg109, Lys231, His235, and Glu305 residues in the CYP17 active site, as confirmed by molecular docking within a human CYP17 homology model .
| Evidence Dimension | CYP17 inhibitory potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 131 nM (Compound 9, 4-fluoro-substituted biphenyl methylene imidazole analog) |
| Comparator Or Baseline | IC50 = ~1000 nM (Lead compound Ref 1, non-fluorinated biphenyl methylene imidazole) |
| Quantified Difference | Approximately 7.6-fold increase in potency with 4-fluoro substitution |
| Conditions | Human CYP17 enzyme inhibition assay; fluorimetric assay using recombinant human CYP17 in microsomal preparations |
Why This Matters
The 7.6-fold potency enhancement driven by the 4-fluoro substituent directly translates to lower required dosing concentrations and reduced off-target risk, making fluorinated analogs superior choices for CYP17-targeted drug discovery programs.
- [1] Hu, Q.; Negri, M.; Olgen, S.; Hartmann, R.W. The Role of Fluorine Substitution in Biphenyl Methylene Imidazole-Type CYP17 Inhibitors for the Treatment of Prostate Carcinoma. ChemMedChem 2010, 5 (6), 899–910. View Source
